molecular formula C15H15N3O2S B5604652 methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5604652
M. Wt: 301.4 g/mol
InChI Key: SFIHNFDNGDERSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate involves complex reactions that yield structurally diverse molecules. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves reactions of specific carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by spectral methods including IR, Raman, NMR, and X-ray diffraction (İ. Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction reveals detailed insights into the geometric and electronic structures of these compounds. For instance, the structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate was elucidated, showing significant conjugation within its triazene moieties and adopting a cis orientation in its molecular structure (S. Moser et al., 2005).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, leading to a rich diversity of structural derivatives. For example, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been highlighted as an efficient reagent for N-phthaloylation of amino acids and derivatives, showcasing the versatility of such compounds in organic synthesis (J. Casimir et al., 2002).

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Synthesis of Substituted Fused Pyrimidinones and Pyridazinones: Methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate derivatives are used in the synthesis of various heterocyclic systems. For instance, derivatives like Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been utilized for preparing 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, and other similar compounds. These derivatives demonstrate selective removal of protecting groups under specific conditions (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Liquid Crystals and Hydrogen Bonding

  • Supramolecular Liquid Crystals: this compound-related compounds have been explored for their role in inducing supramolecular liquid crystal phases through intermolecular hydrogen bonding. Research has delved into the effect of lateral substitution in these interactions, particularly in complexes where the non-mesomorphic pyridine-based derivative interacts with benzoic acids of varying substituents, influencing the stability of the liquid crystal phases (Naoum, Fahmi, & Almllal, 2010).

Potential in Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel: Schiff base derivatives related to this compound, containing multiple pyridine and benzene rings, have shown potential as corrosion inhibitors for mild steel in acidic environments. These compounds, through their molecular structure, adhere to metal surfaces and protect them from corrosive agents (Ji, Xu, Gong, Zhang, Jin, Ning, Meng, Yang, & Chen, 2016).

Applications in Luminescence and Photoelectron Spectroscopy

  • Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties: Derivatives of this compound have been synthesized and characterized for their luminescent properties. These compounds exhibit enhanced emission in specific solvents and show reversible changes in crystalline structure upon mechanical stress, making them potentially useful in applications like pH sensors and photoelectron spectroscopy (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

properties

IUPAC Name

methyl 4-(pyridin-3-ylmethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-14(19)12-4-6-13(7-5-12)18-15(21)17-10-11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHNFDNGDERSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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